molecular formula C21H17ClN4OS B2468694 7-(3-chloro-2-methylphenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242898-86-7

7-(3-chloro-2-methylphenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2468694
CAS RN: 1242898-86-7
M. Wt: 408.9
InChI Key: ZAQLFDDMPSDPKY-UHFFFAOYSA-N
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Description

7-(3-chloro-2-methylphenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H17ClN4OS and its molecular weight is 408.9. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Compounds from the 1,2,4-triazolo[4,3-a]pyrazine family, similar to the requested compound, have been studied for their anticonvulsant properties. For instance, Kelley et al. (1995) synthesized several 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which exhibited potent activity against maximal electroshock-induced seizures in rats, indicating their potential as anticonvulsant agents (Kelley et al., 1995).

Synthetic Methodology and Derivatives

Research by Schneller and May (1978) focused on the synthesis of 8-substituted- and 3-methyl-8-substituted-s-triazolo[4,3-a]-pyrazines, serving as model molecules for an isomer of formycin and its derivatives. This highlights the compound's relevance in synthetic chemistry (Schneller & May, 1978).

Pharmaceutical Agent Analysis

A study conducted by Netosova et al. (2021) developed a quantification method for a substance closely related to the requested compound, indicating its potential as a pharmaceutical agent and the importance of accurate quantification in pharmaceutical research (Netosova et al., 2021).

Antibacterial Activity

Research involving triazolo[4,3-a]pyrazin derivatives has shown potential in antibacterial applications. For instance, Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Pharmacological Applications

Kulikovska et al. (2014) suggested an effective synthesis scheme for 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, indicating their interest as potential pharmacological objects with various activities like cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective (Kulikovska et al., 2014).

properties

IUPAC Name

7-(3-chloro-2-methylphenyl)-3-[(4-ethenylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c1-3-15-7-9-16(10-8-15)13-28-21-24-23-19-20(27)25(11-12-26(19)21)18-6-4-5-17(22)14(18)2/h3-12H,1,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQLFDDMPSDPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)C=C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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